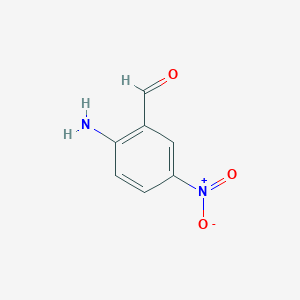

2-Amino-5-nitrobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXBQHFYNFGHNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10299362 | |

| Record name | 2-amino-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56008-61-8 | |

| Record name | 2-Amino-5-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56008-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 129607 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056008618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56008-61-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10299362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-5-nitrobenzaldehyde chemical properties and structure

An In-depth Technical Guide to 2-Amino-5-nitrobenzaldehyde: Chemical Properties, Structure, and Applications

Introduction

This compound is a substituted aromatic aldehyde that serves as a crucial intermediate in various fields of chemical synthesis, particularly in the development of pharmaceuticals and dyes.[1] Its unique molecular architecture, featuring an amino group, a nitro group, and an aldehyde group on a benzene ring, provides a versatile platform for constructing complex molecular frameworks. The interplay of these functional groups—the nucleophilic amino group, the electron-withdrawing nitro group, and the reactive aldehyde—imparts a distinct reactivity profile, making it a valuable precursor for a wide range of organic transformations. This guide offers a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Nomenclature and Chemical Identifiers

A clear identification of a chemical compound is fundamental for scientific communication and procurement. The key identifiers for this compound are summarized below.

| Identifier | Value |

| CAS Number | 56008-61-8[2][3][4] |

| Molecular Formula | C₇H₆N₂O₃[4][5] |

| Molecular Weight | 166.13 g/mol [4][5][6] |

| IUPAC Name | This compound |

| Synonyms | 5-Nitro-2-aminobenzaldehyde |

| MDL Number | MFCD09834917[4][5] |

Physicochemical Data

The physical properties of this compound are critical for its handling, storage, and application in various experimental setups.

| Property | Value |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | Not consistently reported in search results. |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and trifluoroacetic acid; sparingly soluble in water.[7][8][9] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[4] |

Molecular Structure and Spectroscopic Data

The arrangement of atoms and functional groups in this compound dictates its chemical behavior.

Caption: Chemical structure of this compound.

Spectroscopic Analysis

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons (in the range of 6.0-8.5 ppm), an aldehyde proton (around 9.5-10.5 ppm), and amino protons (broad signal, variable chemical shift).[10] |

| ¹³C NMR | Aromatic carbons, a carbonyl carbon from the aldehyde group (typically >190 ppm).[10] |

| IR Spectroscopy | N-H stretching vibrations (around 3300-3500 cm⁻¹), C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), and N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).[10] |

Synthesis and Reactivity

Synthetic Approaches

The synthesis of this compound can be achieved through multi-step reaction sequences. A common strategy involves the modification of a commercially available substituted benzaldehyde. For instance, one synthetic route involves the reaction of 2-chloro-5-nitrobenzaldehyde with an appropriate amine source under controlled conditions.[1] Another general approach is the reduction of a dinitro compound or the nitration of an amino-substituted benzaldehyde, though the latter may lead to issues with regioselectivity.

A representative synthesis workflow is outlined below:

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups:

-

Aldehyde Group: This group is highly reactive towards nucleophiles. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines), which are themselves important intermediates in the synthesis of various heterocyclic compounds and have been investigated for their biological activities.[11][12]

-

Amino Group: The amino group is nucleophilic and can participate in reactions such as acylation, alkylation, and diazotization. Its presence influences the electronic properties of the aromatic ring, activating it towards electrophilic substitution.

-

Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. A key reaction of the nitro group is its reduction to an amino group, which opens up pathways to diamino-substituted aromatic compounds. This transformation is pivotal in the synthesis of many pharmaceutical agents.[11][13]

Applications in Drug Development and Chemical Synthesis

This compound is a valuable building block in organic synthesis, with significant applications in the pharmaceutical and dye industries.

Intermediate for Heterocyclic Synthesis

The compound is a precursor for the synthesis of a variety of heterocyclic systems. For example, the reduction of the nitro group to an amine, followed by intramolecular condensation with the aldehyde, can lead to the formation of quinoline-based structures, which are prevalent in many biologically active molecules.[13] Its derivatives are also used in the synthesis of quinazolines, which are known antimetabolites.[1]

Role in Pharmaceutical Synthesis

This molecule serves as an important intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, it is a key starting material for the synthesis of intermediates used in the production of Ambroxol, a widely used mucolytic agent.[14] The ability to selectively manipulate its functional groups allows for the construction of complex molecular scaffolds found in various therapeutic agents.

Caption: Role of this compound in a drug discovery workflow.

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to ensure laboratory safety.

Hazard Identification

Based on safety data for structurally related compounds like 2-nitrobenzaldehyde and other amino-nitro aromatics, this compound should be handled as a hazardous substance. Potential hazards include:

-

Acute Toxicity (Oral): May be harmful if swallowed.[15]

-

Skin Corrosion/Irritation: May cause skin irritation.[15]

-

Eye Damage/Irritation: May cause serious eye irritation.[15]

-

Respiratory Irritation: May cause respiratory irritation.

Experimental Protocol for Safe Handling

-

Engineering Controls: All manipulations should be carried out in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep in a dark place under an inert atmosphere.[4]

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its trifunctional nature provides a rich platform for a multitude of chemical transformations, making it an essential building block in the synthesis of pharmaceuticals, dyes, and other complex organic molecules. A thorough understanding of its chemical properties, reactivity, and safe handling protocols is paramount for its effective and safe utilization in research and development.

References

- 1. Buy this compound (EVT-406638) | 56008-61-8 [evitachem.com]

- 2. proactivemr.com [proactivemr.com]

- 3. 2-amino-5-nitro-benzaldehyde | 56008-61-8 [chemicalbook.com]

- 4. 56008-61-8|this compound|BLD Pharm [bldpharm.com]

- 5. This compound , 56008-61-8 - CookeChem [cookechem.com]

- 6. 5-Amino-2-nitrobenzaldehyde | C7H6N2O3 | CID 22989858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Page loading... [guidechem.com]

- 9. 2-Nitrobenzaldehyde | 552-89-6 [chemicalbook.com]

- 10. 2-amino-5-nitro-benzaldehyde(56008-61-8) 1H NMR [m.chemicalbook.com]

- 11. ojs.wiserpub.com [ojs.wiserpub.com]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

- 15. fishersci.com [fishersci.com]

- 16. benchchem.com [benchchem.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 2-Amino-5-nitrobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Amino-5-nitrobenzaldehyde, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles and practical applications.

Core Molecular Attributes

This compound is a substituted aromatic aldehyde whose unique arrangement of functional groups—an amine, a nitro group, and an aldehyde on a benzene ring—renders it a versatile precursor in organic synthesis, particularly for heterocyclic compounds of medicinal interest.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 56008-61-8 | [1] |

| Molecular Formula | C₇H₆N₂O₃ | [2] |

| Molecular Weight | 166.13 g/mol | [3] |

Synthesis of this compound: A Self-Validating Protocol

The most direct and efficient synthesis of this compound involves the selective reduction of a suitable precursor, such as 2,5-dinitrobenzaldehyde or a related nitro-substituted benzaldehyde. A common and scalable approach is the in situ reduction of the nitro group, which can be immediately followed by a subsequent reaction, such as the Friedländer synthesis of quinolines. This "domino" reaction approach is highly favored in drug development for its efficiency.[2]

A plausible and efficient laboratory-scale synthesis is the selective reduction of the more sterically accessible nitro group of 2,5-dinitrobenzaldehyde.

Experimental Protocol: Synthesis via Selective Reduction

Materials:

-

2,5-Dinitrobenzaldehyde

-

Iron powder (Fe, <100 mesh)

-

Glacial Acetic Acid (AcOH)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, including a round-bottom flask, reflux condenser, and magnetic stirrer.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2,5-dinitrobenzaldehyde (1.0 eq) in a mixture of glacial acetic acid and ethyl acetate (10:1 v/v).

-

Addition of Reducing Agent: To the stirred suspension, add iron powder (4.0-5.0 eq) portion-wise over 20-30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. The filtrate is then carefully neutralized with a saturated solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

This self-validating system relies on the chemoselective reduction of one nitro group, a well-established transformation.[2] The success of the reaction is readily confirmed by the significant change in polarity observed by TLC and the subsequent spectroscopic analysis of the product.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Spectral data available.[4] |

| ¹³C NMR | Expected signals for aromatic carbons (110-150 ppm), and the aldehyde carbon (>185 ppm). |

| IR (Infrared) | Characteristic peaks for N-H stretching (amine, ~3300-3500 cm⁻¹), C=O stretching (aldehyde, ~1680-1700 cm⁻¹), and N-O stretching (nitro group, asymmetric ~1500-1550 cm⁻¹ and symmetric ~1335-1370 cm⁻¹). |

| Mass Spectrometry | Expected molecular ion peak [M]⁺ at m/z 166. |

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The amino group serves as a nucleophile, while the aldehyde is an electrophile, making it an ideal precursor for various condensation and cyclization reactions to form heterocyclic scaffolds.

The Friedländer Synthesis of Quinolines

A prime example of its application is in the Friedländer synthesis of quinolines. The quinoline core is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[2]

Caption: The Friedländer synthesis workflow using this compound.

Experimental Protocol: Friedländer Synthesis of a Nitroquinoline Derivative

This domino reaction combines the synthesis of this compound from a dinitro precursor and its subsequent cyclization in one pot.[2]

Materials:

-

2,5-Dinitrobenzaldehyde

-

Ethyl acetoacetate (or other active methylene compound)

-

Iron powder (Fe, <100 mesh)

-

Glacial Acetic Acid (AcOH)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,5-dinitrobenzaldehyde (1.0 eq) and ethyl acetoacetate (2.0-3.0 eq) in glacial acetic acid.[5]

-

Heating: Stir the mixture and heat to 95-110 °C under a nitrogen atmosphere.[5]

-

Reduction and Cyclization: Add iron powder (4.0 eq) portion-wise. An immediate color change is typically observed. The reaction proceeds via the in situ formation of this compound, which then undergoes condensation and cyclization.[2][5]

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the work-up procedure is similar to the synthesis of this compound, involving filtration, neutralization, and extraction.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the desired substituted nitroquinoline.

The resulting nitroquinolines are valuable intermediates themselves, as the nitro group can be further reduced to an amine, providing a handle for further functionalization in the development of drug candidates.

Caption: Synthetic pathway from this compound to a library of potential drug candidates.

Safety and Handling

As a nitroaromatic compound, this compound requires careful handling.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated fume hood.

-

Inhalation/Contact: Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a cornerstone intermediate in the synthesis of medicinally relevant heterocyclic compounds. Its value lies not only in its unique combination of reactive functional groups but also in its accessibility through efficient synthetic routes like the domino nitro reduction-Friedländer synthesis. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of novel therapeutics.

References

Spectroscopic Profile of 2-Amino-5-nitrobenzaldehyde: A Predictive and Methodological Guide

Introduction

2-Amino-5-nitrobenzaldehyde (CAS No. 56008-61-8) is a pivotal chemical intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals, dyes, and specialized ligands for coordination chemistry. Its unique trifunctional structure—comprising an aromatic ring substituted with an aldehyde, a primary amine, and a nitro group—offers a versatile platform for complex molecular design. The precise structural elucidation of this compound is paramount for its effective utilization in research and development.

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. While direct experimental spectra are not publicly available in common databases like the Spectral Database for Organic Compounds (SDBS), this document leverages established spectroscopic principles and extensive data from structurally analogous compounds to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a robust reference for researchers, scientists, and drug development professionals for the identification, characterization, and quality control of this important synthetic building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry[1]. For this compound, ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments, respectively. The predicted data presented here are derived from analyses of related compounds, including 2-nitrobenzaldehyde and 2-amino-5-nitrobenzoic acid[2].

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be highly informative due to the distinct electronic effects of the three functional groups. The electron-withdrawing nature of both the nitro (-NO₂) and aldehyde (-CHO) groups will significantly deshield adjacent protons, shifting their signals downfield. Conversely, the electron-donating amino (-NH₂) group will shield its neighboring protons. The analysis is based on a standard 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent, chosen for its excellent solubilizing capacity for polar aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Rationale for Prediction |

| ~9.80 | Singlet (s) | N/A | H-7 (Aldehyde) | The aldehyde proton is expected to be a sharp singlet and significantly downfield due to the strong deshielding effect of the carbonyl group. |

| ~8.40 | Doublet (d) | ~2.5 | H-6 | This proton is ortho to the powerful electron-withdrawing nitro group, causing a substantial downfield shift. It exhibits meta-coupling to H-4. |

| ~7.90 | Doublet of doublets (dd) | ~9.0, ~2.5 | H-4 | Positioned between the nitro and amino groups, its chemical shift is a balance of withdrawing and donating effects. It shows ortho-coupling to H-3 and meta-coupling to H-6. |

| ~7.50 | Broad Singlet (br s) | N/A | -NH₂ | The protons of the primary amine are expected to appear as a broad signal due to quadrupole effects and potential hydrogen exchange. The chemical shift can vary with concentration and temperature. |

| ~6.80 | Doublet (d) | ~9.0 | H-3 | This proton is ortho to the electron-donating amino group, resulting in a significant upfield (shielded) position compared to other aromatic protons. It exhibits ortho-coupling to H-4. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reflect the electronic diversity of the carbon skeleton. The carbonyl carbon of the aldehyde will be the most downfield signal. Carbons directly attached to the electron-withdrawing nitro and amino groups will also show significant shifts.

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 101 MHz)

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |

| ~191.0 | C-7 (CHO) | The aldehyde carbonyl carbon is characteristically found in the far downfield region of the spectrum. |

| ~155.0 | C-2 | The carbon bearing the amino group (ipso-carbon) is expected to be significantly deshielded by the nitrogen atom's electronegativity and shifted downfield. |

| ~142.0 | C-5 | The ipso-carbon attached to the nitro group will be deshielded, though typically less so than the carbonyl carbon. |

| ~131.0 | C-6 | This carbon is adjacent to the nitro group and is expected to be deshielded. |

| ~128.0 | C-4 | This carbon's chemical shift is influenced by both the ortho-nitro and para-amino groups. |

| ~118.0 | C-1 | The ipso-carbon to the aldehyde group, also influenced by the ortho-amino group. |

| ~115.0 | C-3 | This carbon is ortho to the electron-donating amino group and is expected to be the most shielded (upfield) of the aromatic carbons. |

Experimental Protocol: NMR Spectroscopy

A standardized protocol is essential for acquiring high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound for ¹H NMR (or 50-75 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Spectrometer: A 400 MHz (or higher field) NMR spectrometer.

-

Temperature: Maintain a constant probe temperature, typically 298 K.

-

¹H NMR: Acquire data with a sufficient number of scans to achieve a signal-to-noise ratio >100:1. A spectral width of -2 to 12 ppm is appropriate.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A higher number of scans is required due to the lower natural abundance of ¹³C. A spectral width of 0 to 220 ppm is standard.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak (DMSO at δ ~2.50 ppm for ¹H) or the internal TMS standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule[1]. The IR spectrum of this compound will be dominated by characteristic absorption bands from the amine, nitro, and aldehyde groups.

Predicted FTIR Spectral Data

The predicted frequencies are based on typical values for substituted aromatic compounds and data from molecules like 2-hydroxy-5-nitrobenzaldehyde[3].

Table 3: Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 3480 - 3350 | Medium | Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretching |

| 3100 - 3000 | Medium | Aromatic C-H | C-H Stretching |

| 2850 - 2750 | Medium | Aldehyde (-CHO) | C-H Stretching (Fermi resonance doublet) |

| 1700 - 1680 | Strong | Aldehyde (-CHO) | C=O Stretching |

| 1630 - 1600 | Strong | Aromatic Ring & Amine | C=C Stretching & N-H Bending (Scissoring) |

| 1570 - 1500 | Strong | Nitro Group (-NO₂) | N-O Asymmetric Stretching |

| 1350 - 1320 | Strong | Nitro Group (-NO₂) | N-O Symmetric Stretching |

| 1300 - 1200 | Medium | Aromatic Amine | C-N Stretching |

| 900 - 675 | Strong | Substituted Aromatic Ring | C-H Out-of-Plane Bending |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

The ATR method is ideal for solid samples, requiring minimal preparation.

-

Instrument Preparation:

-

Ensure the diamond or zinc selenide crystal of the ATR accessory is clean.

-

Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply pressure using the built-in clamp to ensure firm and uniform contact between the sample and the crystal surface.

-

-

Data Acquisition:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The typical resolution is 4 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering crucial clues to its structure. For this compound, the molecular formula is C₇H₆N₂O₃, with a monoisotopic mass of approximately 166.04 Da.

Predicted Mass Spectrometry Data

The fragmentation pattern under Electron Ionization (EI) is predicted based on the stability of potential fragments.

Table 4: Predicted Mass Spectrometry (EI-MS) Data

| Predicted m/z | Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway |

| 166 | High | [M]⁺˙ (Molecular Ion) | Ionization of the parent molecule. |

| 165 | High | [M-H]⁺ | Loss of the aldehydic hydrogen radical, a common fragmentation for benzaldehydes. |

| 136 | Medium | [M-NO]⁺ | Loss of a nitric oxide radical from the molecular ion. |

| 120 | Medium | [M-NO₂]⁺ | Loss of a nitrogen dioxide radical. |

| 108 | Medium | [M-CO-NO]⁺ | Sequential loss of carbon monoxide and nitric oxide. |

| 92 | High | [C₆H₆N]⁺ | Fragmentation of the ring after loss of CHO and NO₂ groups. |

| 65 | Medium | [C₅H₅]⁺ | A common fragment indicating the benzene ring core. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution (approx. 1 mg/mL) of this compound in a volatile organic solvent like ethyl acetate or dichloromethane.

-

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC system.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program designed to elute the compound effectively (e.g., ramp from 100 °C to 250 °C).

-

-

MS Data Acquisition:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 40-400 to detect the molecular ion and key fragments.

-

Integrated Spectroscopic Workflow & Structural Verification

The definitive structural confirmation of this compound relies on the synergistic interpretation of all three spectroscopic techniques. The workflow below illustrates the logical process for verification.

Caption: Logical workflow for the structural elucidation of this compound.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By combining forecasted data from NMR, IR, and MS with standardized, field-proven experimental protocols, researchers and professionals are equipped with the necessary tools for the reliable characterization of this compound. The causality behind the predicted spectral features is explained through the interplay of the electron-donating amino group and the electron-withdrawing nitro and aldehyde functionalities. Adherence to the described methodologies will ensure the generation of high-quality, reproducible data, underpinning the integrity of any subsequent research or development activities.

References

Solubility and stability of 2-Amino-5-nitrobenzaldehyde

An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-5-nitrobenzaldehyde for Pharmaceutical and Research Applications

Introduction

This compound is a pivotal chemical intermediate, characterized by its aromatic structure substituted with an amino, a nitro, and an aldehyde group. These functional groups impart a unique reactivity profile, making it a valuable building block in the synthesis of a wide array of pharmaceuticals, dyes, and heterocyclic compounds. For researchers, scientists, and drug development professionals, a comprehensive understanding of its fundamental physicochemical properties—namely solubility and chemical stability—is not merely academic. It is a critical prerequisite for successful process development, reaction optimization, formulation design, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs) and their intermediates.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the solubility and stability of this compound. It moves beyond a simple recitation of data to explain the underlying chemical principles and provides field-proven, detailed protocols for empirical determination. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and generating reliable data for critical decision-making in a research and development setting.

Physicochemical Properties

A foundational understanding of this compound begins with its core physicochemical properties. These characteristics influence its behavior in both chemical reactions and physical systems.

| Property | Value | Source |

| Chemical Formula | C₇H₆N₂O₃ | [1] |

| Molecular Weight | 166.13 g/mol | [1] |

| CAS Number | 56008-61-8 | [2] |

| Appearance | Solid (Typically a yellow or orange powder) | [3] |

| Melting Point | Data not consistently available; requires experimental determination. | |

| pKa | Not readily available; the presence of an amino group (basic) and a nitro group (electron-withdrawing) suggests complex acid-base properties. |

Solubility Profile: From Theory to Practice

The solubility of this compound is dictated by the interplay of its functional groups. The aromatic ring provides a hydrophobic character, while the amino and nitro groups can participate in hydrogen bonding, and the aldehyde group adds polarity. This complex nature results in limited solubility in water but better solubility in organic solvents.[4]

Qualitative Solubility

While extensive quantitative data is not widely published, a qualitative assessment is a practical starting point for solvent screening.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Protic Polar | Water, Ethanol, Methanol | Limited to Sparingly Soluble | The amino and nitro groups can hydrogen bond with protic solvents, but the hydrophobic benzene ring limits overall solubility. Solubility in alcohols is generally better than in water.[5] |

| Aprotic Polar | DMSO, DMF, Acetonitrile | Soluble | These solvents effectively solvate the polar functional groups without the competing hydrogen bond network of water, leading to good solubility.[6] |

| Non-Polar | Toluene, Hexane, Benzene | Sparingly Soluble to Insoluble | The molecule's polarity, conferred by the nitro, amino, and aldehyde groups, is too high for effective solvation by non-polar solvents. |

Quantitative Solubility Determination: An Experimental Protocol

Scientist's Note: The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[7] This protocol is designed to ensure the system reaches a true equilibrium between the dissolved and undissolved solid, providing a reliable and reproducible solubility value.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

-

Preparation:

-

Add an excess amount of solid this compound to several vials (in triplicate for each solvent). The visual presence of undissolved solid is essential to confirm saturation.

-

Add a precise volume (e.g., 5.0 mL) of the desired solvent (e.g., Methanol, Acetonitrile, Water) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a minimum of 48-72 hours. Rationale: This extended period ensures that the dissolution process reaches equilibrium, which can be slow for moderately soluble compounds.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours in the temperature-controlled environment to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.45 µm syringe filter (PTFE or other solvent-compatible material) into a clean, pre-weighed vial. Rationale: Filtration is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

-

-

Quantitative Analysis (Choose one):

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.

-

Once the solvent is fully removed, re-weigh the vial to determine the mass of the dissolved solid.

-

Calculate solubility in g/L or mg/mL.

-

-

HPLC Analysis:

-

Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the pre-established calibration curve of the HPLC method (see Section 4).

-

Analyze the diluted sample by HPLC and determine the concentration.

-

Calculate the original solubility by applying the dilution factor. Rationale: HPLC is the preferred method for its high specificity and sensitivity, especially for colored solutions or when low solubility is expected.

-

-

Caption: Workflow for determining equilibrium solubility.

Chemical Stability and Degradation Pathways

This compound possesses three key functional groups susceptible to degradation: the aldehyde, the aromatic amino group, and the aromatic nitro group. Understanding its stability is critical for defining storage conditions, predicting shelf-life, and identifying potential impurities. Forced degradation (or stress testing) is the industry-standard approach to rapidly assess chemical stability under harsh conditions, as outlined in the International Council for Harmonisation (ICH) guidelines.[8]

Susceptibility to Degradation

-

Hydrolytic Degradation (Acid/Base): The molecule is generally stable against hydrolysis, as it lacks readily hydrolyzable groups like esters or amides. However, extreme pH conditions could potentially catalyze other reactions.

-

Oxidative Degradation: The aldehyde group is highly susceptible to oxidation, which would convert it to the corresponding carboxylic acid, forming 2-amino-5-nitrobenzoic acid.[9] The amino group can also be a site for oxidation.

-

Photodegradation: Nitroaromatic compounds are often photosensitive.[8][10] Exposure to UV or visible light can induce complex degradation pathways, potentially involving the nitro group.

-

Thermal Degradation: At elevated temperatures, the compound may decompose. This is particularly relevant for nitro-containing compounds, which can undergo energetic decomposition.[10]

Putative Degradation Pathways

Based on fundamental organic chemistry principles and data from related compounds, we can propose the primary degradation pathways.[9][10] The most probable transformations involve oxidation of the aldehyde and reduction of the nitro group.

Caption: Putative degradation pathways for this compound.

Experimental Protocol for Forced Degradation

Scientist's Note: The goal of a forced degradation study is not to completely destroy the molecule, but to induce a target degradation of 5-20%.[11] This level of degradation is sufficient to produce and detect the primary degradation products, thereby validating the "stability-indicating" nature of the analytical method.

Protocol 2: Forced Degradation Study

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.

-

-

Stress Conditions (run in parallel):

-

Control: Keep a portion of the stock solution at 5 °C, protected from light.

-

Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Store at 60 °C for 24-48 hours.[10]

-

Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Store at 60 °C for 24-48 hours.[10]

-

Oxidation: Mix the stock solution 1:1 with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[10]

-

Thermal Stress: Heat a portion of the stock solution at 80 °C, protected from light, for 48 hours.

-

Photostability: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Sample Analysis:

-

At designated time points, withdraw an aliquot from each stress condition.

-

If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Analyze all samples, including the control, by a stability-indicating HPLC method (see Section 4).

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.

-

Calculate the percentage of degradation and perform a mass balance analysis. Rationale: Mass balance, where the sum of the assay of the parent compound and the area of all degradation products should ideally approach 100%, helps ensure that all significant degradants are being detected.[12]

-

Stability-Indicating Analytical Method: HPLC-UV

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect changes in the concentration of the API over time. For this compound, reverse-phase HPLC with UV detection is a robust and widely applicable technique.[13][14]

Scientist's Note: The key to a successful SIAM is chromatographic resolution. The method must be able to separate the parent peak from all potential degradation product peaks and any process-related impurities. The forced degradation samples are essential for proving this capability.

Protocol 3: Stability-Indicating HPLC-UV Method

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]

-

Mobile Phase: A gradient of Acetonitrile and water containing an acid modifier (e.g., 0.1% formic acid for MS compatibility or 0.1% phosphoric acid).[14][15] A typical starting gradient might be 10% acetonitrile ramping to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at the absorbance maximum (λmax) of this compound, and also consider using a photodiode array (PDA) detector to assess peak purity.

-

-

Solution Preparation:

-

Standard Solution: Prepare a standard solution of this compound at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.

-

Sample Solution: Dilute the samples from the forced degradation study (Protocol 2) to the same target concentration as the standard.

-

-

Analysis and System Suitability:

-

Equilibrate the column for at least 30 minutes.

-

Perform at least five replicate injections of the standard solution.

-

System Suitability Test (SST): Verify that the system is performing adequately. Typical criteria include:

-

Once SST criteria are met, inject the stressed samples.

-

-

Data Processing:

-

Integrate all peaks in the chromatograms.

-

Determine the retention time of the parent peak from the standard injection.

-

In the stressed samples, identify peaks that are not present in the control sample as degradation products.

-

Calculate the % assay of the parent compound and the % area of each degradant.

-

Caption: Workflow for stability analysis using a SIAM.

Recommended Handling and Storage

Based on the chemical nature and potential instabilities of this compound, the following handling and storage procedures are recommended to preserve its integrity:

-

Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and other sources of heat or ignition.[16][17] Storage in tightly sealed, opaque containers under an inert atmosphere (e.g., argon or nitrogen) is ideal.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent degradation.[16][18]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle the material in a well-ventilated area or a fume hood to avoid inhalation of dust.[16]

Conclusion

This compound is a compound whose utility is directly linked to its purity and stability. A thorough understanding of its solubility is paramount for designing efficient synthetic and purification processes, while a comprehensive stability profile is essential for ensuring its quality over time. This guide provides the conceptual framework and detailed, actionable protocols for researchers to empirically determine these critical parameters. By employing systematic approaches like the shake-flask method for solubility and forced degradation studies for stability, scientists can generate the robust data needed to confidently advance their research and development objectives.

References

- 1. 5-Amino-2-nitrobenzaldehyde | C7H6N2O3 | CID 22989858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-amino-5-nitro-benzaldehyde | 56008-61-8 [chemicalbook.com]

- 3. This compound | 56008-61-8 [sigmaaldrich.com]

- 4. Buy this compound (EVT-406638) | 56008-61-8 [evitachem.com]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. acdlabs.com [acdlabs.com]

- 12. sgs.com [sgs.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. nbinno.com [nbinno.com]

- 17. cedrec.com [cedrec.com]

- 18. chembk.com [chembk.com]

A Technical Guide to the Synthetic Applications of 2-Amino-5-nitrobenzaldehyde

Abstract

2-Amino-5-nitrobenzaldehyde is a versatile and highly valuable building block in modern organic synthesis. Its unique trifunctional nature, possessing an aldehyde, a nucleophilic amino group, and an electron-withdrawing nitro group, allows for a diverse array of chemical transformations. This guide provides an in-depth exploration of the core applications of this compound, with a particular focus on its utility in the synthesis of medicinally relevant heterocyclic scaffolds. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven experimental protocols, and present quantitative data to empower researchers, scientists, and drug development professionals in leveraging the full synthetic potential of this important intermediate.

Introduction: The Strategic Importance of this compound

This compound is a crystalline solid that serves as a pivotal precursor in the construction of complex molecular architectures. The strategic placement of its functional groups dictates its reactivity profile. The aldehyde group is a classic electrophile, readily participating in condensation and olefination reactions. The ortho-amino group acts as a potent nucleophile, enabling intramolecular cyclizations to form various heterocyclic systems. The para-nitro group, a strong electron-withdrawing substituent, modulates the reactivity of the entire molecule, influencing the electrophilicity of the aldehyde and the aromatic ring, and also serves as a synthetic handle for further transformations, such as reduction to an amine.

This unique combination of functionalities makes this compound a sought-after starting material in medicinal chemistry for the synthesis of privileged scaffolds known to exhibit a wide range of biological activities.

Core Synthetic Applications

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a powerful and direct method for the construction of the quinoline scaffold, a core motif in numerous pharmaceuticals.[1] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. This compound is an excellent substrate for this reaction, leading to the formation of 6-nitroquinolines.

Causality of Experimental Choices: The reaction is typically catalyzed by either acid or base. Acid catalysis protonates the carbonyl group of the aldehyde, increasing its electrophilicity for the initial aldol-type condensation. Base catalysis, on the other hand, facilitates the deprotonation of the active methylene compound, generating the nucleophilic enolate. The choice of catalyst and reaction conditions can be optimized to maximize the yield for specific substrates. A particularly efficient variation involves the in situ reduction of the more readily available 2-nitrobenzaldehyde in the presence of an active methylene compound, which then undergoes a domino Friedländer reaction.[2]

Reaction Mechanism: The Friedländer synthesis can proceed through two plausible mechanistic pathways[1][3]:

-

Aldol Condensation First: The reaction initiates with an aldol condensation between this compound and the enolate of the active methylene compound. The resulting aldol adduct then undergoes dehydration, followed by an intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl, and subsequent aromatization to yield the quinoline ring.

-

Schiff Base Formation First: Alternatively, the reaction can commence with the formation of a Schiff base between the 2-amino group and the carbonyl of the active methylene compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final quinoline product.

Diagram of the Friedländer Synthesis Workflow:

Caption: Workflow of the Friedländer Quinoline Synthesis.

Experimental Protocol: Synthesis of 2-Methyl-3-acetyl-6-nitroquinoline [4]

-

Materials:

-

This compound (1.0 equiv)

-

2,4-Pentanedione (1.2 equiv)

-

Ethanol

-

Piperidine (catalytic amount)

-

-

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add 2,4-pentanedione and a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the pure 2-methyl-3-acetyl-6-nitroquinoline.

-

Quantitative Data:

| 2-Aminoaryl Aldehyde | Active Methylene Compound | Product | Yield (%) | Reference |

| 2-Aminobenzaldehyde | 2,4-Pentanedione | 2-Methyl-3-acetylquinoline | 85 | [5] |

| This compound | Ethyl acetoacetate | Ethyl 6-nitro-2-methylquinoline-3-carboxylate | 78 | [2] |

| 2-Amino-5-chlorobenzaldehyde | Cyclohexanone | 7-Chloro-1,2,3,4-tetrahydroacridine | 92 | [5] |

Synthesis of Benzodiazepines

1,4-Benzodiazepines are a critical class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[6] A common synthetic route involves the cyclization of 2-aminobenzophenone derivatives. This compound can be a precursor to these key intermediates.

Causality of Experimental Choices: The synthesis typically involves a two-step process. First, the 2-amino group is acylated, often with a haloacetyl chloride, to introduce the necessary side chain. The subsequent intramolecular cyclization is usually promoted by a base, which facilitates the nucleophilic attack of the amide nitrogen onto the imine formed in situ or by reaction with ammonia.

Reaction Mechanism: The synthesis of the benzodiazepine core from a 2-aminobenzophenone derivative generally proceeds as follows[7]:

-

Acylation: The 2-amino group of the benzophenone is acylated with a haloacetyl halide (e.g., bromoacetyl bromide).

-

Cyclization: Treatment with a source of ammonia (e.g., hexamethylenetetramine or ammonia itself) leads to the displacement of the halide and subsequent intramolecular cyclization to form the seven-membered diazepine ring.

Diagram of Benzodiazepine Synthesis Workflow:

Caption: General workflow for the synthesis of benzodiazepines.

Experimental Protocol: Synthesis of a 7-Nitro-1,4-benzodiazepine Derivative [8]

-

Step 1: Acylation of 2-Amino-5-nitrobenzophenone

-

Materials:

-

2-Amino-5-nitrobenzophenone (1.0 equiv)

-

Bromoacetyl bromide (1.1 equiv)

-

Anhydrous toluene

-

-

Procedure:

-

Dissolve 2-Amino-5-nitrobenzophenone in anhydrous toluene in a flask equipped with a dropping funnel and under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromoacetyl bromide in anhydrous toluene.

-

Allow the reaction to stir at room temperature and monitor by TLC.

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude acylated product.

-

-

-

Step 2: Cyclization to the Benzodiazepine

-

Materials:

-

Crude acylated intermediate from Step 1

-

Ethanol

-

Hexamethylenetetramine

-

-

Procedure:

-

Dissolve the crude intermediate in ethanol.

-

Add hexamethylenetetramine and heat the mixture to reflux.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the 7-nitro-1,4-benzodiazepine derivative.

-

-

Synthesis of Quinazolines and Quinazolinones

Quinazolines and their oxidized counterparts, quinazolinones, are another class of heterocyclic compounds with significant pharmacological importance. This compound can serve as a precursor for the synthesis of these scaffolds.

Causality of Experimental Choices: The synthesis of quinazolines from 2-aminobenzaldehydes often involves a condensation reaction with an amine, followed by an oxidative cyclization. For quinazolinones, a common approach is the reaction of the corresponding 2-amino-5-nitrobenzoic acid (obtainable by oxidation of the aldehyde) with formamide or other one-carbon sources.

Reaction Mechanism: A plausible mechanism for the synthesis of quinazolines from 2-aminobenzaldehydes and amines involves[9][10]:

-

Imine Formation: Condensation of the 2-aminobenzaldehyde with a primary amine to form a Schiff base.

-

Cyclization and Oxidation: Intramolecular cyclization of the Schiff base, followed by an oxidation step to form the aromatic quinazoline ring.

Diagram of Quinazoline Synthesis:

Caption: Synthesis of quinazolines from this compound.

Experimental Protocol: Synthesis of 6-Nitroquinazolin-4(3H)-one from 2-Amino-5-nitrobenzoic Acid [1]

-

Materials:

-

2-Amino-5-nitrobenzoic acid (1.0 equiv)

-

Formamide (excess)

-

-

Procedure:

-

Combine 2-amino-5-nitrobenzoic acid and formamide in a round-bottom flask.

-

Heat the mixture with stirring to 170 °C for 4 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize from a suitable solvent to obtain pure 6-nitroquinazolin-4(3H)-one.

-

Formation of Schiff Bases

The reaction of the aldehyde functionality of this compound with primary amines provides a straightforward route to Schiff bases (imines). These compounds are not only important intermediates but also exhibit a range of biological activities themselves.[11]

Causality of Experimental Choices: The formation of Schiff bases is a reversible reaction and is often catalyzed by a small amount of acid.[11] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The reaction is typically carried out in a solvent that allows for the removal of water, such as ethanol or methanol, to drive the equilibrium towards the product.

Reaction Mechanism: The mechanism involves a two-step process[11]:

-

Nucleophilic Addition: The primary amine attacks the electrophilic carbonyl carbon of the aldehyde to form a carbinolamine intermediate.

-

Dehydration: The carbinolamine then undergoes acid-catalyzed dehydration to form the imine (Schiff base).

Diagram of Schiff Base Formation:

Caption: Mechanism of acid-catalyzed Schiff base formation.

Experimental Protocol: General Synthesis of a Schiff Base from this compound [12]

-

Materials:

-

This compound (1.0 equiv)

-

Substituted primary amine (1.0 equiv)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

-

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add the primary amine to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

The Schiff base product will often precipitate from the solution upon formation or after cooling.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

-

Quantitative Data for Schiff Base Synthesis:

| Amine | Solvent | Catalyst | Yield (%) | Reference |

| Aniline | Ethanol | Acetic Acid | 92 | [12] |

| 4-Methylaniline | Methanol | None | 88 | |

| (1R,2R)-(-)-1,2-Diaminocyclohexane | Ethanol | None | 76.4 | [12] |

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[13][14] this compound can be readily converted to the corresponding stilbene derivatives using this reaction.

Causality of Experimental Choices: The Wittig reaction involves the use of a phosphorus ylide, which is typically generated in situ by treating a phosphonium salt with a strong base. The nature of the substituents on the ylide influences the stereoselectivity of the resulting alkene. Stabilized ylides (containing electron-withdrawing groups) generally favor the formation of the (E)-alkene.

Reaction Mechanism: The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism[13]:

-

Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde to form a four-membered ring intermediate called an oxaphosphetane.

-

Cycloreversion: The oxaphosphetane then collapses in a concerted manner to yield the alkene and triphenylphosphine oxide. The formation of the very stable P=O double bond is the driving force for this reaction.

Diagram of the Wittig Reaction:

Caption: The mechanism of the Wittig reaction.

Experimental Protocol: Wittig Reaction of 2-Nitrobenzaldehyde (Adaptable for this compound) [3]

-

Materials:

-

2-Nitrobenzaldehyde (1.0 equiv)

-

Methyl (triphenylphosphoranylidene)acetate (1.0 equiv)

-

Silica gel

-

-

Procedure:

-

In a microwave reaction tube, thoroughly mix 2-nitrobenzaldehyde powder, methyl (triphenylphosphoranylidene)acetate, and powdered silica gel.

-

Heat the mixture in a microwave oven at 40% power for 2 minutes.

-

After cooling, grind the resulting solid to a powder.

-

Purify the product by column chromatography using a suitable eluent (e.g., ethyl acetate/hexane mixture) to obtain the corresponding (E)-alkene.

-

Synthesis of Acridones

Acridones are a class of polycyclic aromatic compounds, some of which exhibit interesting biological activities. While direct synthesis from this compound is less common, it can serve as a precursor to anthranilic acid derivatives, which are key starting materials for acridone synthesis via the Ullmann condensation.

Causality of Experimental Choices: The Ullmann condensation for acridone synthesis typically involves the reaction of an N-arylanthranilic acid in the presence of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, which acts as both a catalyst and a dehydrating agent to promote the intramolecular cyclization.

Reaction Mechanism: The Ullmann acridine synthesis proceeds via an intramolecular Friedel-Crafts acylation mechanism[15][16]:

-

Protonation and Acylium Ion Formation: The carboxylic acid of the N-arylanthranilic acid is protonated by the strong acid, followed by the loss of water to form a reactive acylium ion.

-

Electrophilic Aromatic Substitution: The acylium ion then undergoes an intramolecular electrophilic attack on the adjacent aromatic ring.

-

Deprotonation and Aromatization: Loss of a proton restores the aromaticity of the ring, yielding the acridone scaffold.

Diagram of Acridone Synthesis via Ullmann Condensation:

Caption: Synthesis of acridones via Ullmann condensation.

Conclusion

This compound has proven to be an exceptionally versatile and valuable reagent in the field of organic synthesis. Its unique electronic and structural features provide access to a wide variety of important heterocyclic scaffolds, including quinolines, benzodiazepines, quinazolines, and acridones, which are of significant interest to the pharmaceutical and materials science industries. The reactions highlighted in this guide, including the Friedländer annulation, Schiff base formation, and the Wittig reaction, demonstrate the breadth of its synthetic utility. The detailed protocols and mechanistic insights provided herein are intended to serve as a practical resource for researchers, enabling them to confidently and efficiently utilize this compound in their synthetic endeavors. As the demand for novel and complex organic molecules continues to grow, the importance of such strategic building blocks will undoubtedly continue to increase.

References

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. scribd.com [scribd.com]

- 6. View of The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines [prospects.wum.edu.pl]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinazoline synthesis [organic-chemistry.org]

- 11. wjpsonline.com [wjpsonline.com]

- 12. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. scribd.com [scribd.com]

- 16. Ullmann Reaction (Chapter 111) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

A Senior Application Scientist's Guide to 2-Amino-5-nitrobenzaldehyde: A Versatile Precursor for High-Value Heterocyclic Scaffolds

Abstract

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals incorporating these structural motifs. Among the myriad of available starting materials, 2-amino-5-nitrobenzaldehyde stands out as a particularly valuable building block. Its strategically positioned functional groups—an aromatic amine, an aldehyde, and a nitro group—provide a trifecta of reactivity, enabling access to a diverse range of complex heterocyclic systems. This guide provides an in-depth technical exploration of this compound as a precursor for two classes of medicinally significant heterocycles: quinolines and benzodiazepines. We will delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the causality behind key synthetic choices, offering a comprehensive resource for researchers in synthetic chemistry and drug development.

The Core Building Block: this compound

This compound (CAS No: 56008-61-8) is a crystalline solid whose utility is derived from the orthogonal reactivity of its functional groups.[1][2] The nucleophilic amino group readily participates in cyclization and acylation reactions. The electrophilic aldehyde group is primed for condensation with active methylene compounds or other nucleophiles. Finally, the potent electron-withdrawing nitro group not only modulates the reactivity of the aromatic ring but also serves as a synthetic handle for further transformations, most commonly reduction to a primary amine.

| Physicochemical Properties | |

| Molecular Formula | C₇H₆N₂O₃ |

| Molecular Weight | 166.13 g/mol [3] |

| Appearance | Yellow Crystalline Solid |

| Melting Point | Not widely reported, requires experimental determination. |

| CAS Number | 56008-61-8[1][2] |

The strategic placement of these groups makes this compound an ideal starting point for constructing fused heterocyclic systems where precise control over substituent placement is critical for modulating biological activity.

Synthesis of 7-Nitroquinolines via Friedländer Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of drugs with antimalarial, anticancer, and antibacterial properties.[4] The Friedländer annulation, first reported in 1882, is a robust and direct method for synthesizing quinolines.[5][6] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[7]

Mechanistic Insight

The power of the Friedländer synthesis lies in its convergence, rapidly building molecular complexity. When using this compound, the reaction proceeds through two plausible mechanistic pathways, both culminating in the formation of a 7-nitroquinoline derivative.[6]

-

Aldol Condensation First: The reaction initiates with a base- or acid-catalyzed aldol condensation between the this compound and the enolizable ketone. The resulting aldol adduct rapidly dehydrates to form a conjugated α,β-unsaturated carbonyl intermediate. This is followed by an intramolecular conjugate addition of the aniline nitrogen onto the carbonyl group (as an imine formation), which, after a final dehydration step, yields the aromatic quinoline ring.[6][7]

-

Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base (imine) between the aromatic amine and the ketone. This is followed by an intramolecular aldol-type reaction, where the enolate of the ketone's α-methylene group attacks the aldehyde carbon. Subsequent dehydration affords the final quinoline product.[6]

The 5-nitro group remains a spectator throughout this process, ultimately residing at the 7-position of the newly formed quinoline ring, providing a key site for further diversification.

Visualizing the Workflow: Friedländer Annulation

Caption: Generalized workflow for the Friedländer synthesis of 7-nitroquinolines.

Experimental Protocol: Synthesis of 3-Acetyl-2-methyl-7-nitroquinoline

This protocol is adapted from a highly efficient domino nitro reduction-Friedländer synthesis, which utilizes iron in acetic acid.[8] While that procedure starts with a 2-nitrobenzaldehyde, the conditions are perfectly suited for the direct cyclization of this compound, as acetic acid is an excellent solvent for this transformation.[8]

Materials:

-

This compound (1.0 equiv)

-

2,4-Pentanedione (acetylacetone) (2.0-3.0 equiv)

-

Glacial Acetic Acid (solvent)

-

Standard laboratory glassware: round-bottom flask, reflux condenser, magnetic stirrer

-

Purification equipment: Buchner funnel, column chromatography supplies (silica gel, solvents)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 equiv) in glacial acetic acid.

-

Addition of Reagent: Add 2,4-pentanedione (2.5 equiv) to the solution.

-

Heating: Stir the mixture and heat to 95-110 °C. The causality for this temperature is to provide sufficient activation energy for both the condensation and subsequent cyclodehydration steps, ensuring a reasonable reaction rate.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product may form. Pour the mixture into a beaker of ice water to precipitate the crude product fully.

-

Purification: Collect the crude solid by vacuum filtration using a Buchner funnel and wash thoroughly with water, followed by a small amount of cold ethanol. If necessary, further purify the product by column chromatography on silica gel or recrystallization to afford the pure 3-acetyl-2-methyl-7-nitroquinoline.

Trustworthiness Note: This self-validating system relies on the complete consumption of the starting material, observable by TLC. The final product's identity and purity should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).

Synthesis of 7-Nitro-1,4-Benzodiazepines

Benzodiazepines are a cornerstone of psychopharmacology, widely used for their anxiolytic, sedative, and anticonvulsant properties.[9] The synthesis of the 1,4-benzodiazepine core typically involves the cyclization of a substituted 2-aminobenzophenone.[9][10] However, this compound can be effectively utilized in a multi-step synthesis to achieve this scaffold. The key is the initial acylation of the amino group, followed by cyclization.

Mechanistic Insight & Synthetic Strategy

A robust strategy for constructing the 7-nitro-1,4-benzodiazepin-2-one core from this compound involves a two-step sequence:

-

Acylation: The nucleophilic 2-amino group is first acylated using a haloacetyl halide, typically bromoacetyl bromide or chloroacetyl chloride.[10][11] This reaction forms a stable 2-(2-haloacetamido)-5-nitrobenzaldehyde intermediate. The choice of a haloacetyl group is critical, as the halide provides a leaving group for the subsequent cyclization step.

-

Cyclization: The intermediate is then treated with a source of ammonia (e.g., methanolic ammonia). The ammonia first condenses with the aldehyde to form an imine. This is followed by an intramolecular nucleophilic substitution, where the nitrogen of the newly formed imine attacks the carbon bearing the halide, displacing it and forming the seven-membered diazepine ring. Tautomerization then yields the final, stable benzodiazepine amide.

Visualizing the Workflow: Benzodiazepine Synthesis

Caption: Step-wise synthesis of a 7-nitro-1,4-benzodiazepine-2-one scaffold.

Experimental Protocol: Synthesis of 7-Nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This two-part protocol is adapted from established methods for benzodiazepine synthesis.[10][11]

Part A: Synthesis of 2-(2-Bromoacetamido)-5-nitrobenzaldehyde

Materials:

-

This compound (1.0 equiv)

-

Bromoacetyl bromide (1.1 equiv)

-

Anhydrous solvent (e.g., Toluene or Chloroform)

-

Inert atmosphere apparatus (e.g., Nitrogen or Argon balloon)

-

Ice bath, magnetic stirrer, dropping funnel

Procedure:

-

Setup: Dissolve this compound in an anhydrous solvent in a flame-dried, round-bottom flask under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring. This is a critical step to control the exothermicity of the acylation reaction and prevent side reactions.

-

Addition of Acylating Agent: Slowly add a solution of bromoacetyl bromide (1.1 equiv) in the same anhydrous solvent dropwise via a dropping funnel over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours, monitoring by TLC for the disappearance of the starting amine.

-

Isolation: Upon completion, the product may precipitate. If not, the solvent can be removed under reduced pressure. The crude solid is then washed with a non-polar solvent (e.g., hexanes) to remove any unreacted bromoacetyl bromide and dried under vacuum. This intermediate is often used in the next step without further purification.

Part B: Cyclization to 7-Nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Materials:

-

2-(2-Bromoacetamido)-5-nitrobenzaldehyde (from Part A)

-

Saturated solution of ammonia in methanol

-

Reaction vessel (sealed tube or pressure flask)

Procedure:

-

Setup: Dissolve the crude intermediate from Part A in a saturated solution of ammonia in methanol in a pressure-rated reaction vessel.

-

Heating: Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours. The use of a sealed vessel is necessary to maintain the concentration of ammonia and prevent its evaporation at elevated temperatures.

-

Monitoring & Work-up: After cooling the vessel to room temperature, check for reaction completion by TLC. The solvent is then removed under reduced pressure.

-

Purification: The resulting crude solid is triturated with water to remove ammonium salts, collected by filtration, and washed with a small amount of diethyl ether. Further purification can be achieved by recrystallization (e.g., from ethanol) or column chromatography to yield the pure benzodiazepine product.

Conclusion and Future Outlook

This compound is a potent and versatile building block for constructing heterocyclic frameworks of significant interest to the pharmaceutical industry. The Friedländer annulation provides a direct and efficient route to highly functionalized 7-nitroquinolines, while a reliable two-step acylation-cyclization sequence yields the valuable 7-nitro-1,4-benzodiazepine core. The presence of the nitro group in the final products is a key feature, offering a handle for subsequent chemical modifications, such as reduction to an amine, which can dramatically alter the pharmacological profile of the molecule. As the demand for novel therapeutics continues to grow, the strategic use of well-designed, multifunctional building blocks like this compound will remain a cornerstone of efficient and innovative drug discovery programs.

References

- 1. 2-amino-5-nitro-benzaldehyde | 56008-61-8 [chemicalbook.com]

- 2. proactivemr.com [proactivemr.com]

- 3. 5-Amino-2-nitrobenzaldehyde | C7H6N2O3 | CID 22989858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]